![molecular formula C11H12N2O5S B5148935 N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide](/img/structure/B5148935.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of compounds related to N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide often involves intricate reactions that build on the molecule's nitrobenzamide backbone. For example, derivatives of nitrobenzamide have been synthesized through reactions involving nitro and chloro substituents, highlighting the versatility and reactivity of the nitrobenzamide group in chemical synthesis (Saeed, Hussain, & Bolte, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide has been elucidated using various analytical techniques, such as X-ray crystallography. These studies reveal intricate details about molecular dimensions, bonding angles, and the overall three-dimensional arrangement of atoms within the molecule. For instance, studies on isomeric nitrobenzamides have shown how different substituents affect the molecule's three-dimensional framework and hydrogen bonding patterns (Wardell, Low, Skakle, & Glidewell, 2006).
Chemical Reactions and Properties
The chemical reactivity of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide and its derivatives is influenced by the presence of the nitro group, which can undergo various chemical transformations. These compounds participate in reactions that can lead to the formation of new bonds or the introduction of new functional groups, showcasing their potential for chemical synthesis and modification. For example, the reductive chemistry of nitrobenzamides has been studied, demonstrating the potential for selective toxicity in certain conditions (Palmer, van Zijl, Denny, & Wilson, 1995).
Physical Properties Analysis
The physical properties of N-(1,1-dioxidotetrahydro-3-thienyl)-3-nitrobenzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. X-ray crystallography provides detailed insights into the crystal packing and intermolecular interactions, which are essential for predicting solubility and reactivity (Zong & Wang, 2009).
Safety and Hazards
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c14-11(12-9-4-5-19(17,18)7-9)8-2-1-3-10(6-8)13(15)16/h1-3,6,9H,4-5,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPHODBGLIIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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